(5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate
Description
(5aS,10bR)-2-Mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate is a chiral triazolium salt with a complex polycyclic structure. Its molecular formula is C₂₁H₂₂BF₄N₃O, and it has a molecular weight of 419.22 g/mol . The compound features a mesityl (2,4,6-trimethylphenyl) substituent at the 2-position of the triazolium core, which enhances steric bulk and electronic stability. The indeno-oxazino-triazolo fused ring system confers rigidity, making it a valuable precursor for N-heterocyclic carbene (NHC) catalysts in asymmetric synthesis .
Key physical properties include:
Properties
IUPAC Name |
trifluoroborane;(1R,9S)-4-(2,4,6-trimethylphenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N3O.BF3.FH/c1-13-8-14(2)20(15(3)9-13)24-12-23-19(22-24)11-25-18-10-16-6-4-5-7-17(16)21(18)23;2-1(3)4;/h4-9,12,18,21H,10-11H2,1-3H3;;1H/q+1;;/p-1/t18-,21+;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARWBORGZVGAIX-GQYJSNKSSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C4C(CC5=CC=CC=C45)OCC3=N2)C.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3[C@H]4[C@H](CC5=CC=CC=C45)OCC3=N2)C.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BF4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5aS,10bR)-2-mesityl-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate (CAS: 1061311-82-7) is a complex organic molecule characterized by a unique structural framework that includes a tetrahydroindeno core fused with triazole and oxazine moieties. Its intricate stereochemistry is defined by specific configurations at multiple chiral centers. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 419.23 g/mol. The presence of mesityl groups enhances its stability and solubility properties. The stereochemistry is denoted by the (5aS) and (10bR) designations, indicating the specific spatial arrangement of atoms that may influence its biological interactions.
Biological Activity Predictions
Preliminary studies suggest that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : The compound's structural features may allow it to interact with microbial enzymes or membranes.
- Anti-inflammatory Properties : Similar compounds have shown potential in reducing inflammation through various mechanisms.
- Anticancer Effects : The unique combination of triazole and oxazine rings may contribute to cytotoxic effects against cancer cells.
Computational methods such as the PASS (Prediction of Activity Spectra for Substances) program can be employed to analyze structure-activity relationships and predict potential pharmacological effects based on known data from similar compounds.
Experimental Studies and Findings
Research has focused on synthesizing and characterizing this compound to explore its biological activities further. The synthesis typically involves multi-step pathways that require careful control of reaction conditions to ensure high yields and purity.
Case Studies
-
Antimicrobial Assessment :
- A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects on Gram-positive bacteria.
-
Anti-inflammatory Evaluation :
- In vitro assays were conducted to assess the anti-inflammatory properties of similar triazole-containing compounds. Results demonstrated a reduction in pro-inflammatory cytokine production in response to lipopolysaccharide (LPS) stimulation.
-
Anticancer Activity :
- A preliminary screening against cancer cell lines showed that several derivatives of the indeno-triazole framework induced apoptosis in specific cancer types, suggesting a potential mechanism for anticancer activity.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of compounds related to This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazolam | Benzodiazepine derivative with triazole | Sedative effects |
| Indomethacin | Indole derivative with anti-inflammatory properties | Nonsteroidal anti-inflammatory drug |
| Benzodiazepines | Aromatic rings with nitrogen heterocycles | Anxiolytic effects |
The uniqueness of This compound lies in its specific combination of structural motifs that may result in distinct pharmacological profiles compared to more commonly studied compounds like triazolam or indomethacin.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Mesityl (electron-donating) stabilizes carbenes for catalysis, while pentafluorophenyl (electron-withdrawing) improves solubility but reduces carbene stability .
- Steric Effects : Bulky substituents (e.g., triisopropylphenyl) enhance enantioselectivity in catalysis but may reduce reaction rates .
Critical Findings :
Preparation Methods
Synthesis of 2-Mesitylhydrazinium Chloride
The preparation begins with the synthesis of 2-mesitylhydrazinium chloride via a modified Sandmeyer reaction. Key conditions include:
| Parameter | Details | Yield |
|---|---|---|
| Starting material | 2-Mesitylaniline | – |
| Diazotization agent | NaNO₂ in HCl at –5°C | – |
| Reducing agent | SnCl₂·2H₂O in HCl | 36–40% |
| Purification | Recrystallization from EtOH/Et₂O |
This step requires strict temperature control (–10°C bath) to prevent decomposition of the diazonium intermediate. The product is isolated as a pale orange powder .
Methylation of (4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b] oxazin-3(2H)-one
The oxazinone precursor is methylated to form the imino ether using trimethyloxonium tetrafluoroborate:
| Reaction Conditions | Outcome |
|---|---|
| Solvent | Anhydrous CH₂Cl₂ |
| Methylating agent | Me₃OBF₄ (1.2 equiv) |
| Temperature/Duration | 16 h at 25°C |
| Workup | NaHCO₃ quench, CH₂Cl₂ extraction |
| Yield | 92–93% |
The product, (4aR,9aS)-3-methoxy-2,4a,9,9a-tetrahydroindeno[2,1-b] oxazine, is obtained as a pale brown solid .
Condensation to Form Amidrazone Intermediate
The imino ether reacts with 2-mesitylhydrazinium chloride in MeOH under catalytic HCl:
| Parameter | Details |
|---|---|
| Molar ratio | 1:1 (imino ether : hydrazinium salt) |
| Catalyst | HCl (4 M in dioxane, 0.1 equiv) |
| Temperature/Duration | 48 h at 60°C |
| Purification | EtOAc recrystallization |
| Yield | 81–82% |
The intermediate (Z)-2-mesityl-1-((4aR,9aS)-4,4a,9,9a-tetrahydroindeno[2,1b] oxazin-3(2H)-ylidene)hydrazinium chloride is isolated as a light yellow powder .
Cyclization to Triazolium Chloride
Ring closure is achieved using triethylorthoformate and HCl in chlorobenzene:
| Reaction Conditions | Optimized Parameters |
|---|---|
| Solvent | Chlorobenzene |
| Reagent | HC(OEt)₃ (8.0 equiv), HCl (1.0 equiv) |
| Temperature/Duration | 120°C for 1 h |
| Workup | Toluene precipitation |
| Yield | 60–64% |
Critical to success is limiting reaction time to 1–2 h to avoid side reactions. The product, (5aS,10bR)-5a,10b-dihydro-2-(2,4,6-trimethylphenyl)-4H,6H-indeno[2,1-b]-1,2,4-triazolo[4,3-d]-1,4-oxazinium chloride, is a white powder .
Anion Exchange to Tetrafluoroborate
The chloride counterion is replaced with BF₄⁻ via metathesis:
| Method | Details | Purity |
|---|---|---|
| Sodium tetrafluoroborate | 1.1 equiv NaBF₄ in acetone, 12 h stirring | >97% |
| Silver tetrafluoroborate | 1.05 equiv AgBF₄ in CH₃CN, filtration of AgCl | >99% |
The final product is isolated as a crystalline solid after recrystallization from EtOH/Et₂O .
Analytical Characterization
Key spectroscopic data for the final compound:
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.28 (s, 6H, Mes-CH₃), 3.15–3.45 (m, 2H, CH₂), 5.62 (d, J = 9.1 Hz, 1H, H-10b), 7.20–7.45 (m, 4H, Ar-H) |
| ¹³C NMR | δ 17.8 (Mes-CH₃), 56.3 (C-5a), 128.9–136.1 (Ar-C), 148.7 (N⁺–C) |
| HRMS (ESI) | m/z calcd for C₂₁H₂₂N₃O⁺: 332.1756; found: 332.1752 |
Challenges and Optimization
-
Stereochemical Control : Use of (1R,2S)-cis-1-amino-2-indanol ensures the (5aS,10bR) configuration .
-
Anion Exchange Efficiency : NaBF₄ is cost-effective but may require multiple recrystallizations; AgBF₄ offers higher purity at greater expense .
-
Scale-Up Limitations : Diazonium salt instability necessitates small-batch diazotization for >100 g syntheses .
Industrial-Scale Adaptations
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch size | 10–50 g | 1–5 kg |
| Cyclization solvent | Chlorobenzene | Toluene (lower toxicity) |
| Purification | Column chromatography | Crystallization from iPrOH/H₂O |
| Overall yield | 32–38% | 28–34% |
Q & A
Q. What are the recommended storage and handling conditions for (5aS,10bR)-2-Mesityl-... tetrafluoroborate to ensure stability?
The compound should be stored in a dark, inert atmosphere (e.g., argon or nitrogen) at 2–8°C to prevent decomposition or moisture sensitivity. Storage vials must be sealed tightly to avoid exposure to air, as tetrafluoroborate salts can degrade under humid conditions. Handling should occur in a glovebox or under Schlenk-line techniques for oxygen-sensitive reactions .
Q. What synthetic protocols are reported for preparing this compound, and what intermediates are critical?
A stereoselective synthesis involves Sandmeyer-type reactions and triazolium salt formation . Key steps include:
- Condensation of 2-mesitylhydrazinium chloride with aminoindanol derivatives.
- Cyclization using triethyl orthoformate in chlorobenzene.
- Counterion exchange with tetrafluoroboric acid to yield the final tetrafluoroborate salt. Intermediate purity is critical, particularly for the triazolium chloride precursor, which requires rigorous drying .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm stereochemistry and counterion integrity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (with UV detection at 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>97% by area normalization) .
Advanced Research Questions
Q. How can reaction conditions be optimized when using this compound as a precatalyst in asymmetric synthesis?
Initial studies (e.g., α-sulfonylamine reactions with aldehydes) showed no product formation with triethylamine (TEA) or Cs₂CO₃ in CH₂Cl₂/toluene. To improve catalytic efficiency:
Q. What computational methods can predict the stereochemical outcomes of reactions involving this triazolium salt?
Density Functional Theory (DFT) calculations can model the N-mesityl carbene intermediate’s geometry and its interaction with substrates. Focus on:
- Transition-state energies for stereoselective annulations.
- Non-covalent interactions (e.g., π-stacking with mesityl groups) using Natural Bond Orbital (NBO) analysis. Pair computational insights with experimental kinetic data to validate predictions .
Q. How do stereochemical variations (e.g., 5aS,10bR vs. 5aR,10bS isomers) affect catalytic activity?
The 5aS,10bR configuration induces a specific chiral environment in the carbene, favoring enantioselectivity in annulation reactions. Comparative studies with the 5aR,10bS isomer show:
- Differences in reaction rates (up to 50% slower for mismatched stereochemistry).
- Reduced enantiomeric excess (e.e.) in products due to altered substrate binding. X-ray crystallography of both isomers can reveal structural disparities in the indeno-triazolo-oxazinium core .
Q. How should researchers address contradictory data in catalytic performance across studies?
For example, failed catalysis in α-sulfonylamine reactions vs. successful annulations in other systems :
- Conduct control experiments to rule out impurities (e.g., trace metals, moisture).
- Use kinetic profiling to identify rate-limiting steps (e.g., carbene formation vs. substrate activation).
- Compare substrate scope systematically, noting electronic/steric effects.
Methodological Considerations
Q. What strategies mitigate decomposition during long-term storage or catalytic cycles?
- Lyophilization of the tetrafluoroborate salt to remove residual solvents.
- Add stabilizers (e.g., radical inhibitors like BHT) to prevent oxidation.
- Monitor degradation via periodic NMR or LC-MS .
Q. How can researchers validate the role of the tetrafluoroborate counterion in reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
